![molecular formula C13H9F5N2O B1437207 1-[3-(1,1,2,2,2-Pentafluoroethyl)-5-phenylpyrazol-1-yl]ethanone CAS No. 511243-93-9](/img/no-structure.png)
1-[3-(1,1,2,2,2-Pentafluoroethyl)-5-phenylpyrazol-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[3-(1,1,2,2,2-Pentafluoroethyl)-5-phenylpyrazol-1-yl]ethanone, also known as 1-PFE-5-PPE, is a novel synthetic compound with a wide range of potential applications in the fields of medicinal chemistry, materials science, and biochemistry. 1-PFE-5-PPE is a highly stable compound that has been shown to have excellent chemical and physical properties, including low volatility, low toxicity, and high solubility in a variety of solvents. It is also highly resistant to hydrolysis and oxidation, making it an ideal candidate for use in a variety of laboratory and industrial applications.
Scientific Research Applications
Synthesis and Antibacterial Activity
1-[3-(1,1,2,2,2-Pentafluoroethyl)-5-phenylpyrazol-1-yl]ethanone is used in the synthesis of various compounds with antibacterial properties. For instance, it can be involved in creating 1-heteroaryl-5-amino-4-phenyl-3-trifluoromethylpyrazoles, which have shown comparable antibacterial activity to commercial antibiotics (Kumar, Aggarwal, Tyagi, & Singh, 2005).
Corrosion Inhibition
This compound is also valuable in corrosion inhibition. A study demonstrated that derivatives of this compound, such as 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone, can act as effective corrosion inhibitors for mild steel in acidic environments, with inhibition efficiencies reaching up to 95.10% (Jawad et al., 2020).
Antifungal and Antimicrobial Properties
Compounds synthesized using this chemical structure exhibit antifungal and antimicrobial properties. Derivatives such as N-phenylacetamide bearing 1,2,4-triazole showed promising growth inhibitory effects against fungi and special efficacy against Gram-negative bacteria (Bochao et al., 2017).
Synthesis of Novel Compounds
This chemical is used in synthesizing various novel compounds with potential biological activities. For instance, its use in synthesizing 3′,5-diaryl-1′-phenyl-3,4-dihydro-1′H,2H-3,4′-bipyrazoles has been reported, with these compounds showing good antimicrobial activity (Ashok et al., 2014).
Structural Studies
The compound is also significant in structural studies and the development of new bioactive compounds. For example, studies on 5-amino-1-benzoyl-3-methylpyrazole, a related compound, have provided insights into hydrogen-bonded structures of related compounds (Quiroga et al., 2010).
Anticonvulsant Activity
Derivatives of this compound have been studied for their anticonvulsant activities. Notably, compounds like 3-imidazolylflavanones and their analogs, containing an (arylalkyl)azole substructure, were evaluated for anticonvulsant activities and showed promising results (Ahangar et al., 2017).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 1-[3-(1,1,2,2,2-Pentafluoroethyl)-5-phenylpyrazol-1-yl]ethanone involves the reaction of 1-phenyl-3-(1,1,2,2,2-pentafluoroethyl)pyrazole with ethanoyl chloride in the presence of a base.", "Starting Materials": [ "1-phenyl-3-(1,1,2,2,2-pentafluoroethyl)pyrazole", "ethanoyl chloride", "base" ], "Reaction": [ "To a solution of 1-phenyl-3-(1,1,2,2,2-pentafluoroethyl)pyrazole in a suitable solvent, add a base such as triethylamine.", "Slowly add ethanoyl chloride to the reaction mixture while stirring at a low temperature.", "Allow the reaction mixture to warm up to room temperature and stir for several hours.", "Quench the reaction by adding water and extract the product with an organic solvent.", "Purify the product by column chromatography or recrystallization." ] } | |
CAS RN |
511243-93-9 |
Product Name |
1-[3-(1,1,2,2,2-Pentafluoroethyl)-5-phenylpyrazol-1-yl]ethanone |
Molecular Formula |
C13H9F5N2O |
Molecular Weight |
304.21 g/mol |
IUPAC Name |
1-[3-(1,1,2,2,2-pentafluoroethyl)-5-phenylpyrazol-1-yl]ethanone |
InChI |
InChI=1S/C13H9F5N2O/c1-8(21)20-10(9-5-3-2-4-6-9)7-11(19-20)12(14,15)13(16,17)18/h2-7H,1H3 |
InChI Key |
DNBVNYFYFWBFRW-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(=CC(=N1)C(C(F)(F)F)(F)F)C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)N1C(=CC(=N1)C(C(F)(F)F)(F)F)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



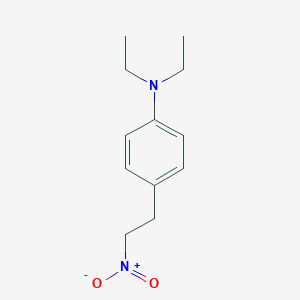

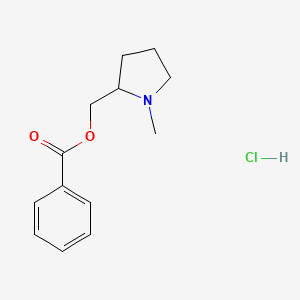
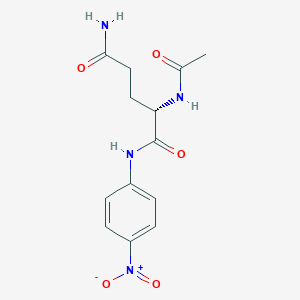
![(3AR,4S,4aS,7aS,8S,8aS)-2,2,6,6-tetramethylhexahydrobenzo[1,2-d:4,5-d']bis([1,3]dioxole)-4,8-diyl dibutyrate](/img/structure/B1437129.png)
![2-amino-3-hydroxy-N-[(2,3,4-trihydroxyphenyl)methylideneamino]propanamide;hydrochloride](/img/structure/B1437131.png)
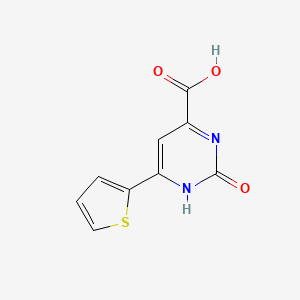
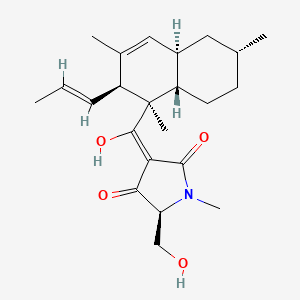
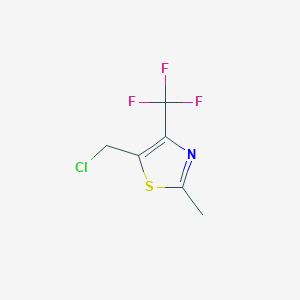
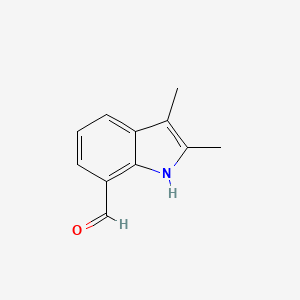
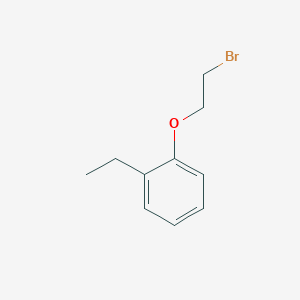
![(2S)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-4-methylpentanoic acid](/img/structure/B1437144.png)
![N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isobutylamine](/img/structure/B1437146.png)
![3-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid](/img/structure/B1437147.png)